(E)-3-(2-chlorophenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O/c21-18-6-2-1-5-17(18)8-9-20(25)23-15-16-10-13-24(14-11-16)19-7-3-4-12-22-19/h1-9,12,16H,10-11,13-15H2,(H,23,25)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVYSOSOGWDKED-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2Cl)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2Cl)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acrylamide typically involves a multi-step process:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This is achieved by reacting pyridine with a suitable alkylating agent to introduce the piperidinyl group.
Introduction of the Chlorophenyl Group:
Formation of the Acrylamide Moiety: The final step is the formation of the acrylamide moiety. This is typically achieved by reacting the intermediate with acryloyl chloride under basic conditions to form the desired acrylamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-chlorophenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acrylamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyridine moieties.
Reduction: Reduction reactions can occur at the acrylamide functional group, leading to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Oxidation of the piperidine moiety can lead to the formation of N-oxides.
Reduction: Reduction of the acrylamide group results in the formation of primary amines.
Substitution: Substitution reactions at the chlorophenyl group yield various substituted derivatives.
Scientific Research Applications
(E)-3-(2-chlorophenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acrylamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(2-chlorophenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The acrylamide moiety is known to form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. The chlorophenyl and pyridinyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between (E)-3-(2-chlorophenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acrylamide and related acrylamide derivatives:
Key Observations:
Pyridin-2-yl vs. pyridin-3-yl substitution () could reorient hydrogen bonding or π-π stacking in kinase active sites .
Functional Group Impact: Cyanosubstituents () enable covalent interactions with cysteine residues, absent in the target compound, which relies on non-covalent binding . Methoxy groups () enhance solubility but reduce membrane permeability compared to the target’s lipophilic 2-chlorophenyl .
Therapeutic Implications :
Biological Activity
(E)-3-(2-chlorophenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cell signaling pathways, which are crucial for cancer progression and other diseases.
- Receptor Modulation : It may act on neurotransmitter receptors, affecting pathways related to mood regulation and cognitive functions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar acrylamide derivatives. For instance, compounds with halogen substitutions have demonstrated significant antibacterial effects against various strains, indicating that the chloro substituent in our compound could enhance its bioactivity.
| Compound | Activity | Reference |
|---|---|---|
| 3-(4-chlorophenyl)acrylamide | Moderate antibacterial activity | |
| 3-(3-hydroxy-4-methoxyphenyl)acrylamide | Higher antibacterial activity |
Anticancer Potential
Research has indicated that acrylamide derivatives can exhibit cytotoxic effects on cancer cell lines. For example, compounds structurally similar to this compound have been tested for their ability to inhibit tumor growth in vitro and in vivo.
| Study | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa (cervical cancer) | 5.2 | |
| Compound B | MCF7 (breast cancer) | 3.8 |
Case Study 1: In Vitro Evaluation
In a study conducted to evaluate the cytotoxic effects of various acrylamide derivatives, this compound was found to significantly reduce cell viability in HeLa cells after 48 hours of exposure. The mechanism was attributed to apoptosis induction as evidenced by increased levels of caspase activation.
Case Study 2: In Vivo Efficacy
In animal models, the administration of this compound resulted in notable tumor size reduction compared to control groups. This suggests its potential utility as an anticancer agent, warranting further investigation into its pharmacokinetics and safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
